1,3,3-Trichloro-1,1,2,2-tetrafluoropropane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,3-trichloro-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3F4/c4-1(5)2(7,8)3(6,9)10/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNLOOSSVHRIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3F4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075032 | |
| Record name | 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-54-8 | |
| Record name | 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCFC 224 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-trichloro-1,1,2,2-tetrafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Reaction Mechanism Elucidation
Fundamental Principles of Halogenated Propane (B168953) Synthesis
The synthesis of highly specific halogenated propane isomers like 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane is a complex challenge that hinges on the precise control of fluorination and chlorination reactions, as well as an understanding of potential isomerization pathways.
Design of Selective Fluorination and Chlorination Pathways
The selective introduction of fluorine and chlorine atoms onto a propane backbone is governed by the principles of radical halogenation. The reactivity of carbon-hydrogen bonds towards halogen radicals follows the order of tertiary > secondary > primary. This inherent selectivity is a key factor in designing synthetic routes. For instance, in the chlorination of propane, the formation of 2-chloropropane (B107684) is favored over 1-chloropropane (B146392) due to the greater stability of the secondary radical intermediate. st-andrews.ac.ukwikipedia.org
However, the high reactivity of fluorine radicals makes selective fluorination challenging, often leading to a mixture of products. researchgate.net Therefore, indirect methods or specialized reagents are often employed to achieve controlled fluorination.
One potential pathway to synthesize trichlorotetrafluoropropanes is through the telomerization of tetrafluoroethylene (B6358150) (TFE) with a chlorine-containing telogen like chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄). researchgate.net This process, a type of free-radical addition, allows for the construction of the three-carbon backbone with the desired halogen substituents. The reaction is typically initiated by radiation or chemical initiators. researchgate.net The trichloromethyl radical (•CCl₃), generated from the telogen, adds across the double bond of TFE, followed by chain transfer to form the final product.
Exploration of Isomerization Processes in Halogenated Propanes
The initial product distribution from a synthetic reaction may not yield the desired isomer in the highest proportion. Therefore, understanding and controlling isomerization processes is critical. Isomerization reactions in halogenated propanes can be influenced by factors such as temperature, pressure, and the presence of catalysts. researchgate.net
These reactions are often equilibrium-limited, with the equilibrium conversion being temperature-dependent. For exothermic isomerization reactions, lower temperatures favor the thermodynamically more stable isomer. researchgate.net The distinction between kinetic and thermodynamic control is crucial; kinetic control favors the product that is formed fastest, while thermodynamic control favors the most stable product. researchgate.net By manipulating reaction conditions, it is possible to shift the equilibrium towards the desired isomer. For example, in the deprotonation of an unsymmetrical ketone, using low temperatures and sterically hindered bases favors the kinetic enolate product. researchgate.net
Catalytic Systems in the Synthesis of this compound
Development and Optimization of Heterogeneous and Homogeneous Catalysts
While specific catalysts for the direct synthesis of this compound are not extensively documented in publicly available literature, general principles of catalysis for halogenated hydrocarbons can be applied.
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture. For isomerization and other reactions involving halogenated alkanes, solid acid catalysts are often employed. The optimization of these catalysts involves tailoring their acidic properties, surface area, and pore structure.
Homogeneous catalysts , while often exhibiting high activity and selectivity, can be more challenging to separate from the product. Metal complexes are commonly used as homogeneous catalysts in various organic transformations. For reactions involving radical mechanisms, such as the Kharasch addition which is relevant to the telomerization synthesis, metal-based catalysts can be used to initiate and control the radical chain process. wikipedia.org
Kinetic and Thermodynamic Analysis of Catalyzed Reactions
The performance of a catalytic system is evaluated through kinetic and thermodynamic analysis. Kinetic studies provide information on the reaction rate, the influence of reactant concentrations, and the activation energy, which are essential for reactor design and process optimization.
The thermodynamic aspect of a catalyzed reaction determines the equilibrium position and, consequently, the maximum achievable yield of the desired product. As previously mentioned, in reversible isomerization reactions, the catalyst can accelerate the attainment of equilibrium, and the final product distribution will be governed by the relative thermodynamic stabilities of the isomers under the given reaction conditions. researchgate.netresearchgate.net
Mechanistic Studies of this compound Formation and Derivatization
A thorough understanding of the reaction mechanism is fundamental to controlling the synthesis and subsequent reactions of this compound.
The formation of trichlorotetrafluoropropanes via the telomerization of tetrafluoroethylene with chloroform likely proceeds through a free-radical chain mechanism. The key steps are:
Initiation: Generation of trichloromethyl radicals (•CCl₃) from chloroform, which can be induced by radiation or chemical initiators. researchgate.net
Propagation:
Addition of the •CCl₃ radical to a molecule of tetrafluoroethylene (CF₂=CF₂) to form a new radical intermediate (CCl₃CF₂CF₂•).
This intermediate can then abstract a hydrogen atom from another chloroform molecule, yielding a trichlorotetrafluoropropane (B14653287) molecule and regenerating a •CCl₃ radical to continue the chain.
Termination: Combination of two radical species to form a stable molecule.
The regioselectivity of the initial radical addition and the stability of the resulting radical intermediate will influence the initial isomer distribution of the trichlorotetrafluoropropane products.
Identification and Characterization of Reaction Intermediates
The elucidation of the reaction mechanism for the synthesis of this compound via the radical addition of chloroform to TFE hinges on the identification and characterization of the transient radical intermediates. The primary intermediates in this chain reaction are the trichloromethyl radical (•CCl3) and the 1,1,2,2-tetrafluoro-3,3,3-trichloropropyl radical (CCl3CF2CF2•).
The generation of the trichloromethyl radical is the initiation step, which can be achieved through various methods:
Chemical Initiation: Using radical initiators such as peroxides (e.g., benzoyl peroxide) or azo compounds (e.g., azobisisobutyronitrile, AIBN). These initiators decompose upon heating to produce radicals that can abstract a hydrogen atom from chloroform.
Photochemical Initiation: UV irradiation can be used to homolytically cleave the C-H bond in chloroform or to decompose a photosensitizer that then initiates the radical chain.
Radiation Initiation: High-energy radiation, such as gamma rays, can also be employed to generate the initial radicals. researchgate.net
Once formed, the trichloromethyl radical adds to the electron-rich double bond of tetrafluoroethylene. This addition is regioselective, with the radical attacking one of the carbon atoms of the double bond to form a more stable radical intermediate.
The characterization of these short-lived radical intermediates is challenging and often relies on indirect evidence from product analysis and kinetic studies. Spectroscopic techniques such as electron spin resonance (ESR) spectroscopy can be used to directly observe and characterize radical species under specific experimental conditions.
The table below summarizes the key reaction intermediates and the methods for their generation and potential characterization.
| Intermediate | Structure | Generation Method | Characterization Techniques |
| Trichloromethyl Radical | •CCl3 | Homolysis of C-H bond in chloroform (UV, heat, radiation), Hydrogen abstraction by initiator radicals | Electron Spin Resonance (ESR) Spectroscopy, Product analysis |
| 1,1,2,2-tetrafluoro-3,3,3-trichloropropyl radical | CCl3CF2CF2• | Addition of •CCl3 to tetrafluoroethylene | ESR Spectroscopy, Trapping experiments, Product analysis |
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry provides a powerful tool for investigating the reaction mechanism of the synthesis of this compound. Theoretical calculations can be used to predict the geometries of reactants, intermediates, and products, as well as the transition state structures and their associated energies. This information allows for the elucidation of the reaction pathway and the determination of the reaction kinetics and thermodynamics.
The radical addition of the trichloromethyl radical to tetrafluoroethylene is a key step in the synthesis. Theoretical studies can model this addition to determine the preferred regioselectivity and the activation energy for the reaction. Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed for such investigations.
The reaction proceeds through the following elementary steps, each with a corresponding transition state:
Initiation:
Initiator → 2 R•
R• + CHCl3 → RH + •CCl3
Propagation:
•CCl3 + CF2=CF2 → CCl3CF2CF2•
CCl3CF2CF2• + CHCl3 → CCl3CF2CF2H + •CCl3
Telomerization (competing reaction):
CCl3CF2CF2• + CF2=CF2 → CCl3(CF2CF2)2•
Termination:
2 •CCl3 → C2Cl6
2 CCl3CF2CF2• → CCl3(CF2)4CCl3
•CCl3 + CCl3CF2CF2• → CCl3CF2CF2CCl3
Theoretical calculations can provide the enthalpy of reaction (ΔH) and the activation energy (Ea) for each of these steps. The data can be used to construct a potential energy surface for the reaction, which maps the energy of the system as a function of the geometric coordinates of the atoms.
The table below presents hypothetical calculated thermodynamic and kinetic data for the key propagation steps, illustrating the type of information that can be obtained from theoretical studies.
| Reaction Step | ΔH (kJ/mol) | Ea (kJ/mol) | Transition State Geometry |
| •CCl3 + CF2=CF2 → CCl3CF2CF2• | -95 | 15 | The C-C bond is partially formed, and the C=C double bond is elongated. |
| CCl3CF2CF2• + CHCl3 → CCl3CF2CF2H + •CCl3 | -20 | 25 | The C-H bond in chloroform is partially broken, and the new C-H bond is partially formed. |
These theoretical predictions are crucial for understanding the factors that control the reaction rate and selectivity. For example, a lower activation energy for the hydrogen abstraction step compared to the telomerization step would favor the formation of the desired 1:1 adduct. By understanding these energetic details, reaction conditions can be tailored to optimize the synthesis of this compound.
Computational Chemistry and Spectroscopic Characterization of 1,3,3 Trichloro 1,1,2,2 Tetrafluoropropane
Quantum Chemical Investigations of Molecular Structure and Conformational Landscape
The three-dimensional structure and conformational flexibility of 1,3,3-trichloro-1,1,2,2-tetrafluoropropane are determined by the rotation around its carbon-carbon single bonds. Quantum chemical calculations are indispensable tools for exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them.
Ab Initio and Density Functional Theory (DFT) Studies of Conformational Isomers
The conformational space of this compound is defined by the dihedral angles along the C1-C2 and C2-C3 bonds. Due to the molecule's asymmetry, a multitude of unique conformers, or rotational isomers, can exist. These arise from the relative positioning of the bulky chlorine and fluorine atoms.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT) methods, are employed to investigate these isomers. A popular and effective functional for such studies is B3LYP, often paired with a basis set like 6-311+G(d,p) to accurately account for electronic and dispersion effects.
Computational studies would systematically rotate the C-C bonds to map the potential energy surface and identify local minima, which correspond to stable conformers. The primary conformers would likely be described by the gauche and anti relationships between the largest substituents on adjacent carbon atoms. A hypothetical energetic landscape of the most stable conformers, calculated at a representative DFT level of theory, is presented in Table 1.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|
| Conformer A (Global Minimum) | 0.00 | 65.2 |
| Conformer B | 0.55 | 25.1 |
| Conformer C | 1.20 | 7.8 |
| Conformer D | 1.85 | 1.9 |
Energetic Analysis of Conformers and Interconversion Barriers
The relative stability of the conformers is dictated by a balance of steric hindrance, electrostatic interactions (dipole-dipole), and hyperconjugation effects. The global minimum energy conformer is the most stable and, therefore, the most populated at thermal equilibrium.
The energy barriers for interconversion between these stable conformers can be determined by locating the transition state structures on the potential energy surface. These transition states represent the maximum energy point along the reaction coordinate connecting two conformers. The height of this barrier, the activation energy, is crucial for understanding the dynamics of the molecule and the timescale of conformational changes. Table 2 provides a hypothetical summary of the calculated energy barriers for interconversion between the most stable conformers.
| Interconversion Pathway | Calculated Energy Barrier (kcal/mol) |
|---|---|
| Conformer A ↔ Conformer B | 4.8 |
| Conformer A ↔ Conformer C | 6.2 |
| Conformer B ↔ Conformer C | 5.5 |
Theoretical Spectroscopy of this compound
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental spectra or providing data where experimental measurements are unavailable.
Prediction of Vibrational Frequencies and Infrared Absorption Intensities
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying functional groups and characterizing molecular structure. DFT calculations can predict the vibrational frequencies and their corresponding IR intensities. These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model.
The predicted IR spectrum would be characterized by strong absorptions corresponding to C-F and C-Cl stretching modes, in addition to C-C stretching and various bending and torsional modes. A selection of hypothetical, prominent vibrational frequencies for the most stable conformer is presented in Table 3.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |
|---|---|---|
| C-H Stretch | 3015 | 25 |
| C-F Stretch (asymmetric) | 1280 | 350 |
| C-F Stretch (symmetric) | 1150 | 310 |
| C-C Stretch | 1050 | 80 |
| C-Cl Stretch (asymmetric) | 820 | 150 |
| C-Cl Stretch (symmetric) | 750 | 120 |
Simulation of Nuclear Magnetic Resonance (NMR) Parameters
NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations are typically performed after a geometry optimization using a suitable DFT functional and basis set.
The predicted ¹H NMR spectrum would show a single resonance, the chemical shift of which would be influenced by the neighboring electronegative halogen atoms. The ¹³C NMR spectrum would exhibit three distinct signals for the three carbon atoms in their unique chemical environments. The ¹⁹F NMR spectrum would be particularly informative, with distinct signals for the fluorine atoms on C1 and C2, likely showing complex splitting patterns due to F-F and H-F coupling. Table 4 provides hypothetical predicted NMR chemical shifts for this compound.
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H | 5.8 |
| ¹³C (C1) | 120.5 |
| ¹³C (C2) | 115.2 |
| ¹³C (C3) | 85.7 |
| ¹⁹F (on C1) | -75.3 |
| ¹⁹F (on C2) | -110.8 |
Molecular Modeling and Quantitative Structure-Property Relationship (QSPR) Studies
Molecular modeling encompasses the computational methods described above and extends to the prediction of various physicochemical properties. For a compound like this compound, these models can estimate properties such as boiling point, vapor pressure, and solubility.
Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical relationship between the molecular structure and a particular property. In a QSPR study, a range of molecular descriptors (e.g., topological, electronic, quantum-chemical) are calculated for a series of related compounds with known properties. Statistical methods are then used to build a model that can predict the property for new compounds based on their calculated descriptors. For halogenated alkanes, QSPR models are frequently used to predict environmental fate and transport properties, such as octanol-water partition coefficients and atmospheric lifetimes. Such a model could be developed to predict key properties of this compound without the need for experimental measurements.
Application of Molecular Similarity Measures for Property Estimation
Molecular similarity is a fundamental concept in chemoinformatics that quantifies the likeness of molecules, often based on their structural or physicochemical properties. The principle of molecular similarity states that structurally similar molecules are likely to exhibit similar physical, chemical, and biological properties. This principle is a cornerstone for Quantitative Structure-Property Relationship (QSPR) studies, which aim to predict the properties of new or untested compounds.
For a compound like this compound, molecular similarity measures could theoretically be used to estimate a range of its properties. This would involve comparing its structural and electronic descriptors to those of a database of well-characterized reference compounds. Descriptors can include topological indices, 3D shape, and electronic properties such as dipole moment and partial charges. By identifying the most similar compounds with known experimental data, one could infer properties for the target molecule.
However, a comprehensive search of scientific literature and chemical databases did not yield any specific studies where molecular similarity measures have been explicitly applied to estimate the properties of this compound. Consequently, no data tables of similarity indices or estimated properties for this compound can be presented. The research to perform such a computational analysis and publish the findings appears not to have been conducted or is not publicly accessible.
Atmospheric Chemistry and Environmental Fate Mechanisms of 1,3,3 Trichloro 1,1,2,2 Tetrafluoropropane
Stratospheric Transport and Loss Processes
Although the majority of 1,3,3-trichloro-1,1,2,2-tetrafluoropropane is destroyed in the troposphere, a fraction of the emitted amount can be transported to the stratosphere. The efficiency of this transport depends on its tropospheric lifetime; compounds with longer lifetimes have a greater chance of reaching the stratosphere.
Once in the stratosphere, HCFC-224ca is exposed to higher energy ultraviolet (UV) radiation than in the troposphere. This can lead to photolytic decomposition, where the absorption of a UV photon breaks a carbon-chlorine (C-Cl) bond, which is the weakest bond in the molecule:
CF₃CF₂CHCl₂ + hv (λ < 290 nm) → CF₃CF₂CHCl• + Cl•
The released chlorine radical (Cl•) can then participate in catalytic cycles that destroy ozone. mdpi.com This is the primary reason why HCFCs are classified as ozone-depleting substances. Additionally, reaction with O(¹D) atoms becomes a more significant loss process in the stratosphere due to the higher concentrations of O(¹D) in this region.
Characterization and Fate of Atmospheric Degradation Products
The atmospheric degradation of this compound results in the formation of a series of intermediate and final products.
Following the initial H-atom abstraction by OH, the resulting CF₃CF₂CCl₂• radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical:
CF₃CF₂CCl₂• + O₂ → CF₃CF₂CCl₂(O₂•)
The subsequent fate of this peroxy radical is complex and can proceed via several pathways, primarily involving reactions with nitric oxide (NO) and hydroperoxyl radicals (HO₂). A likely reaction sequence leads to the formation of an alkoxy radical:
CF₃CF₂CCl₂(O₂•) + NO → CF₃CF₂CCl₂(O•) + NO₂
This alkoxy radical can then undergo further reactions. One probable pathway is the elimination of a chlorine atom, leading to the formation of a carbonyl compound:
CF₃CF₂CCl₂(O•) → CF₃CF₂C(O)Cl + Cl•
Methodologies for Estimating Atmospheric Metrics
Given the absence of direct experimental data for many HCFCs, scientists employ robust estimation methodologies to calculate key atmospheric metrics. These methods are foundational for regulatory assessments and environmental impact evaluations.
Structure-Activity Relationships (SARs) for OH Radical Reactivity
The atmospheric lifetime of HCFC-224ca is predominantly determined by its rate of reaction with the hydroxyl (OH) radical. nih.govnoaa.gov For compounds where this reaction rate has not been experimentally measured, Structure-Activity Relationships (SARs) are a crucial estimation tool.
A SAR is a method that correlates the chemical structure of a molecule with its reactivity. For HCFCs, the SAR approach estimates the rate constant for the reaction with OH radicals based on the number and type of chemical bonds in the molecule. Specifically, it considers the hydrogen atoms present, as the abstraction of a hydrogen atom by an OH radical is the initial and rate-limiting step in the atmospheric degradation of these compounds.
Advanced Analytical Methodologies for Environmental and Process Research
Chromatographic Separation Techniques for Isomeric and Trace Analysis
Chromatographic methods are fundamental for the separation and quantification of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane, especially when dealing with complex environmental matrices and the presence of isomers. These techniques are essential for achieving the high resolution and sensitivity required for both environmental monitoring and industrial process research.
Gas Chromatography (GC) with Specialized Detectors
Gas chromatography is the premier technique for the analysis of volatile compounds such as this compound. The choice of detector is critical for achieving the desired selectivity and sensitivity for trace-level analysis in environmental samples.
Another powerful detector for the analysis of halogenated hydrocarbons is the Mass Spectrometer (MS). When coupled with GC, MS provides not only quantification but also structural information, which is invaluable for the unambiguous identification of target compounds and their isomers.
Key Research Findings:
While detailed research findings specifically for this compound are limited, studies on other HCFCs demonstrate the capabilities of GC-ECD for atmospheric trace analysis. For instance, the analysis of atmospheric samples for various CFCs and HCFCs often requires a preconcentration step to achieve the necessary detection limits.
Below is an illustrative data table showing typical GC conditions and retention times for related chlorofluorocarbons, which would be analogous to the approach for this compound.
| Compound | Column | Oven Temperature Program | Carrier Gas | Detector | Retention Time (min) |
| CFC-11 | DB-5 | 50°C (2 min), then 10°C/min to 250°C | Helium | ECD/MS | Not Specified |
| CFC-12 | DB-5 | 50°C (2 min), then 10°C/min to 250°C | Helium | ECD/MS | Not Specified |
| HCFC-22 | DB-5 | 50°C (2 min), then 10°C/min to 250°C | Helium | ECD/MS | Not Specified |
| HCFC-142b | DB-5 | 50°C (2 min), then 10°C/min to 250°C | Helium | ECD/MS | Not Specified |
This table is a generalized representation and specific retention times would be dependent on the exact analytical conditions.
High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation
Isomers of trichlorotetrafluoropropane (B14653287), which share the same molecular formula (C₃HCl₃F₄) but differ in the arrangement of atoms, present a significant analytical challenge. High-resolution mass spectrometry (HRMS) is a powerful tool for differentiating between such isomers. HRMS provides highly accurate mass measurements, which can help in confirming the elemental composition of a molecule and its fragments.
When coupled with gas chromatography, HRMS can separate isomers based on their fragmentation patterns. Even if isomers co-elute from the GC column, their mass spectra, particularly the fragmentation patterns upon electron ionization, can be distinct. Different bond energies within the isomeric structures can lead to the formation of unique fragment ions or different relative abundances of common fragments, allowing for their differentiation.
Detailed Research Findings:
Specific studies on the HRMS analysis for the differentiation of this compound from its isomers are not prevalent in the public literature. However, the general methodology for isomer differentiation of halogenated hydrocarbons using HRMS is well-documented. The approach involves careful examination of the mass spectra to identify unique fragment ions that are characteristic of a particular isomeric structure.
An illustrative table of expected exact masses of key fragments for C₃HCl₃F₄ isomers is provided below.
| Ion Formula | Exact Mass (Da) | Potential for Isomer Differentiation |
| [C₃Cl₃F₄H]⁺ | 217.9079 | Molecular ion, may not differ between isomers. |
| [C₂Cl₂F₄H]⁺ | 182.9344 | Fragmentation pattern differences are key. |
| [CF₂Cl]⁺ | 84.9562 | Abundance may vary between isomers. |
| [CCl₂F]⁺ | 100.9271 | Abundance may vary between isomers. |
This table presents theoretical exact masses calculated based on elemental composition. Actual fragmentation patterns and the utility for isomer differentiation would need to be determined experimentally.
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the detailed structural analysis and quantification of this compound. These methods provide insights into the molecular vibrations, electronic transitions, and the arrangement of atoms within the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Conformational and Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for studying the vibrational modes of molecules. For this compound, FTIR can be used to identify characteristic functional groups and to perform conformational analysis. The molecule can exist in different rotational conformations (rotamers), which may have distinct vibrational frequencies. By analyzing the FTIR spectrum, particularly in the gas phase or in a cryogenic matrix, it may be possible to identify the presence of different conformers and to determine their relative stabilities.
Detailed Research Findings:
There is a lack of publicly available, detailed FTIR spectroscopic studies specifically focused on the conformational and vibrational analysis of this compound. However, the principles of such an analysis are well-established for other halogenated propanes. The analysis would involve assigning the observed absorption bands to specific vibrational modes, such as C-H, C-C, C-F, and C-Cl stretching and bending vibrations. Theoretical calculations, such as density functional theory (DFT), are often used in conjunction with experimental FTIR data to aid in the assignment of vibrational modes and to predict the spectra of different conformers.
An illustrative table of expected characteristic infrared absorption frequencies for a trichlorotetrafluoropropane is presented below.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| C-H stretching | 2900-3000 |
| C-F stretching | 1000-1400 |
| C-Cl stretching | 600-800 |
| C-C stretching | 900-1200 |
| Bending modes | < 600 |
This table provides general ranges for the vibrational modes. The exact frequencies for this compound would need to be determined through experimental measurement or high-level computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide crucial information about the connectivity and chemical environment of the atoms in the molecule.
¹H NMR: The proton NMR spectrum would show a signal for the single hydrogen atom. The chemical shift of this proton would be influenced by the adjacent chlorine and fluorine atoms.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be highly dependent on the number and type of halogen atoms attached to them.
¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the different fluorine environments. Spin-spin coupling between non-equivalent fluorine atoms and between fluorine and hydrogen or carbon atoms would provide valuable structural information.
Detailed Research Findings:
Specific, publicly accessible NMR data for this compound is not readily found in the scientific literature. The structural confirmation would rely on the interpretation of the chemical shifts and coupling constants observed in the ¹H, ¹³C, and ¹⁹F NMR spectra. For example, the multiplicity of the proton signal in the ¹H NMR spectrum would be determined by its coupling to adjacent fluorine atoms.
Below is a table of predicted NMR chemical shifts for a generic trichlorotetrafluoropropane structure, illustrating the type of data that would be obtained.
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
| ¹H | 4.0 - 6.0 | Dependent on fluorine coupling |
| ¹³C | 70 - 130 | Dependent on attached halogens |
| ¹⁹F | -70 to -150 (relative to CFCl₃) | Dependent on molecular environment |
These are estimated chemical shift ranges and the actual values for this compound would need to be determined experimentally.
Development of In Situ Measurement Techniques for Atmospheric and Reaction Monitoring
The development of in-situ measurement techniques is critical for real-time monitoring of this compound in the atmosphere and in industrial reaction settings. These techniques allow for immediate feedback on concentration changes, which is essential for understanding atmospheric processes and for optimizing chemical reactions.
For atmospheric monitoring, techniques such as tunable diode laser absorption spectroscopy (TDLAS) and differential optical absorption spectroscopy (DOAS) can provide high-sensitivity, real-time measurements of trace gases. While not specifically documented for this compound, these methods have been applied to a wide range of atmospheric pollutants.
In the context of reaction monitoring, in-situ FTIR and Raman spectroscopy are powerful tools. These techniques can be used to follow the progress of a reaction by monitoring the disappearance of reactants and the appearance of products in real-time. This information is invaluable for understanding reaction kinetics, identifying intermediates, and ensuring process safety and efficiency.
Detailed Research Findings:
While there is extensive research on the development of in-situ monitoring for various atmospheric trace gases and for a wide range of chemical reactions, specific applications to this compound are not widely reported. The development of an in-situ technique for this compound would involve identifying a unique spectroscopic signature (e.g., a strong absorption band in the infrared) that can be monitored without interference from other species present in the sample matrix.
The following table summarizes potential in-situ measurement techniques and their applicability to the monitoring of halogenated hydrocarbons.
| Technique | Application | Principle | Advantages |
| Tunable Diode Laser Absorption Spectroscopy (TDLAS) | Atmospheric Monitoring | Measures absorption of a specific wavelength of light by the target molecule. | High sensitivity and selectivity, fast response time. |
| In-situ FTIR Spectroscopy | Reaction Monitoring | Monitors changes in the infrared spectrum of a reaction mixture over time. | Provides real-time information on multiple species, non-invasive. |
| Raman Spectroscopy | Reaction Monitoring | Measures the inelastic scattering of light to probe vibrational modes. | Can be used in aqueous solutions, complementary to FTIR. |
The application of these advanced analytical methodologies is essential for a comprehensive understanding of the behavior and impact of this compound. While specific research on this compound is limited, the principles and techniques described provide a solid framework for future investigations.
Future Directions and Methodological Advancements in 1,3,3 Trichloro 1,1,2,2 Tetrafluoropropane Research
Integration of Experimental and Computational Approaches for Comprehensive Understanding
Future research on 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane will likely benefit from a synergistic approach that combines experimental techniques with computational modeling. This integrated strategy can provide a more complete picture of the molecule's behavior at both the macroscopic and microscopic levels.
Experimental studies will continue to be crucial for determining fundamental physicochemical properties. Techniques such as gas-phase infrared spectroscopy can be used to characterize the vibrational modes of the molecule. mdpi.com When combined with theoretical calculations, these experimental spectra can be accurately assigned, leading to a deeper understanding of the molecular structure and bonding. mdpi.com
Computational chemistry offers a powerful tool to complement experimental findings. Quantum chemical calculations, including density functional theory (DFT) and ab initio methods, can be employed to predict a range of properties. nih.govresearchgate.net These methods can be used to calculate equilibrium geometries, vibrational frequencies, and electronic properties, providing insights that can guide and interpret experimental work. researchgate.net For instance, computational models can help in understanding the photodissociation pathways of halogenated compounds by analyzing their electronic transition energies. researchgate.net
The integration of these approaches is particularly valuable for understanding intermolecular interactions. While experimental techniques like X-ray crystallography can reveal crystal packing, computational methods such as Hirshfeld surface analysis can quantify the contributions of different intermolecular forces. chemistryjournals.net This combined approach can elucidate the role of halogen and hydrogen bonding in the solid state. chemistryjournals.net
A summary of how experimental and computational methods can be integrated is presented in the table below.
| Research Area | Experimental Techniques | Computational Methods | Expected Outcome |
| Molecular Structure | X-ray Crystallography, Gas Electron Diffraction, Microwave Spectroscopy | Density Functional Theory (DFT), Ab initio calculations (e.g., CCSD(T)) | Accurate determination of bond lengths, bond angles, and conformational preferences. |
| Spectroscopic Properties | Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy | Calculation of vibrational frequencies, NMR chemical shifts, and electronic transition energies. | Detailed assignment of spectroscopic features and understanding of molecular vibrations and electronic structure. |
| Thermochemical Properties | Calorimetry | Calculation of enthalpy of formation, Gibbs free energy of formation. | Reliable thermochemical data for process design and environmental modeling. |
| Intermolecular Interactions | Analysis of crystal structures | Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM) | Quantification of hydrogen and halogen bonding, and other non-covalent interactions. |
Development of Sustainable Synthetic Routes with Reduced Environmental Footprint
The synthesis of halogenated propanes, including this compound, has traditionally relied on methods that may not align with the principles of green chemistry. Future research will undoubtedly focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govfexa.io
Key principles of green chemistry that can be applied to the synthesis of this compound include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. fexa.io
Use of Safer Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids (like CO2), or ionic liquids. nih.govfexa.io
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Solid catalysts are often preferred as they can be easily separated and reused. fexa.io
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or utilizing energy-efficient methods like microwave-assisted synthesis. nih.govfexa.io
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. fexa.io
For example, the development of new catalysts for fluorination and chlorination reactions could lead to more selective and efficient syntheses with fewer byproducts. Research into flow chemistry processes could also offer advantages in terms of safety, control, and scalability for the production of halogenated hydrocarbons. nih.gov
Advanced Modeling Techniques for Predicting Long-Term Environmental Behavior
Understanding the long-term environmental fate of this compound is critical for assessing its environmental impact. Advanced modeling techniques can play a significant role in predicting its distribution, persistence, and potential for bioaccumulation. acs.org
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the environmental properties and toxicity of chemicals based on their molecular structure. nih.govacs.orgresearchgate.netresearchgate.net By developing QSAR models for halogenated alkanes, it is possible to estimate properties such as water solubility, octanol-water partition coefficient (Kow), and potential for aquatic toxicity without the need for extensive experimental testing. acs.orgresearchgate.netresearchgate.net These models are typically built using a dataset of related compounds with known properties and can be used to screen new or less-studied compounds. acs.orgresearchgate.net
Environmental fate models can simulate the behavior of chemicals in different environmental compartments, such as the atmosphere, water, and soil. uiuc.edu For a compound like this compound, atmospheric modeling is particularly important. These models can predict its atmospheric lifetime, ozone depletion potential (ODP), and global warming potential (GWP). rsc.org Such models take into account factors like reaction rates with atmospheric radicals (e.g., hydroxyl radicals) and absorption of infrared radiation.
The table below outlines key parameters for environmental modeling and the methods used to obtain them.
| Environmental Parameter | Modeling Approach | Key Inputs | Predicted Outcome |
| Atmospheric Lifetime | Atmospheric chemistry models | Reaction rates with OH radicals, photolysis rates | Time required for the compound to be removed from the atmosphere. |
| Ozone Depletion Potential (ODP) | Atmospheric models | Atmospheric lifetime, number of chlorine and bromine atoms | Relative potential to contribute to stratospheric ozone depletion. |
| Global Warming Potential (GWP) | Radiative transfer models | Infrared absorption spectrum, atmospheric lifetime | Relative contribution to global warming compared to CO2. |
| Aquatic Toxicity | QSAR models | Molecular descriptors (e.g., log Kow, electronic properties) | Predicted toxicity to aquatic organisms (e.g., fish). acs.orgresearchgate.net |
| Bioaccumulation Potential | Bioaccumulation models | Octanol-water partition coefficient (Kow) | Likelihood of the compound accumulating in living organisms. |
Exploration of Structure-Function Relationships within Halogenated Propane (B168953) Classes
A deeper understanding of the relationship between the molecular structure of halogenated propanes and their physical, chemical, and biological properties is essential for the rational design of new compounds with desired characteristics. Future research should focus on systematically exploring these structure-function relationships.
By studying a series of related trichlorotetrafluoropropanes and other halogenated propanes, researchers can identify how the number and position of halogen atoms influence key properties. For example, the distribution of chlorine and fluorine atoms on the propane backbone can significantly affect:
Boiling point and volatility: Influenced by molecular weight and intermolecular forces.
Flammability: Generally, a higher degree of halogenation reduces flammability.
Chemical reactivity: The presence of C-H bonds can make the molecule more susceptible to atmospheric degradation.
Toxicity: The specific arrangement of halogens can impact how the molecule interacts with biological systems.
This systematic study can be facilitated by creating a database of experimental and computational data for a range of halogenated propanes. This data can then be used to develop predictive models that link specific structural features to desired properties. Such an approach would be invaluable for designing next-generation refrigerants, solvents, or chemical intermediates with improved performance and a reduced environmental footprint.
Q & A
How can the structural isomerism of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane be resolved experimentally?
Level: Advanced
Methodology:
- Chromatographic separation : Use gas chromatography (GC) with polar capillary columns (e.g., DB-FFAP) to distinguish isomers. Retention indices and mass spectrometry (MS) fragmentation patterns can confirm structural assignments .
- Nuclear Magnetic Resonance (NMR) : and NMR can identify distinct chemical environments. For example, the trans- and cis-isomers exhibit different coupling constants in spectra due to spatial fluorine-chlorine interactions.
- X-ray crystallography : If crystalline derivatives are obtainable, this method provides definitive structural confirmation.
What catalytic systems are effective for synthesizing this compound via gas-phase fluorination?
Level: Intermediate
Methodology:
- Antimony-based catalysts : Fluorinated antimony pentachloride (SbCl/HF) at 200–300°C promotes selective fluorination of chlorinated precursors (e.g., 1,1,1,3,3-pentachloropropane). Optimize HF stoichiometry to minimize byproducts like 1-chloro-3,3,3-trifluoropropene .
- Chrome-magnesium fluoride catalysts : These reduce dehydrohalogenation side reactions. Reaction conditions (e.g., 250°C, 5 bar) and catalyst activation protocols (e.g., pre-fluorination) are critical for >80% yield .
How can conflicting data on environmental persistence of this compound be reconciled?
Level: Advanced
Methodology:
- Atmospheric degradation studies : Use smog chamber experiments with OH radical sources (e.g., HONO photolysis) to measure reaction rate constants. Discrepancies may arise from isomer-specific reactivity; prioritize testing individual isomers .
- Hydrolysis kinetics : Conduct pH-dependent hydrolysis experiments (25–60°C) with GC-MS monitoring. Conflicting half-life data may stem from trace metal ions or solvent effects; use buffered aqueous systems to standardize conditions .
What analytical techniques are suitable for quantifying trace impurities in this compound?
Level: Intermediate
Methodology:
- GC-ECD/GC-MS : Electron Capture Detector (ECD) offers high sensitivity for halogenated impurities (e.g., 1,1,2,2-tetrachloro-3,3,3-trifluoropropane). MS fragmentation (m/z 145, 85) aids in identifying co-eluting species .
- Headspace analysis : For volatile byproducts (e.g., HCl, HF), use ion chromatography (IC) coupled with thermal desorption. Calibrate with certified reference materials to ensure accuracy .
How does the stereochemistry of this compound affect its thermodynamic properties?
Level: Advanced
Methodology:
- Differential Scanning Calorimetry (DSC) : Compare melting points and phase transitions of cis- vs. trans-isomers. Trans-isomers typically exhibit higher melting points due to symmetry .
- Vapor-liquid equilibrium (VLE) modeling : Use equations of state (e.g., Peng-Robinson) to predict azeotropic behavior with HF or chlorinated solvents. Experimental validation via static-cell VLE apparatus is recommended .
What are the key challenges in scaling up the synthesis of this compound for laboratory use?
Level: Intermediate
Methodology:
- Catalyst deactivation : Mitigate coking in fixed-bed reactors by introducing trace O (<0.1%) during fluorination to oxidize carbonaceous deposits .
- Isomer separation : Implement fractional distillation with high-efficiency packing (e.g., Sulzer CY) and optimize reflux ratios to achieve >95% purity for individual isomers .
What toxicological data gaps exist for this compound, and how can they be addressed?
Level: Advanced
Methodology:
- In vitro assays : Use human hepatocyte cultures to assess metabolic pathways (e.g., CYP450-mediated oxidation). Compare results with in silico predictions from tools like OECD QSAR Toolbox .
- Subchronic exposure studies : Design rodent inhalation trials (28–90 days) with dose-ranging (10–500 ppm) to identify NOAEL/LOAEL. Include histopathology and biomarker analysis (e.g., urinary fluoride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
